molecular formula C17H20N4 B12228777 4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B12228777
M. Wt: 280.37 g/mol
InChI Key: UWBIDHUTCDEQJO-UHFFFAOYSA-N
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Description

4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a phenyl-octahydropyrrolo[3,4-c]pyrrole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of octahydropyrrolo[3,4-c]pyrroles can be achieved through thermolysis of specific intermediates .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its specific substitution pattern and the combination of pyrimidine and pyrrolo[3,4-c]pyrrole moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

5-(6-methylpyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C17H20N4/c1-13-7-17(19-12-18-13)21-10-14-8-20(9-15(14)11-21)16-5-3-2-4-6-16/h2-7,12,14-15H,8-11H2,1H3

InChI Key

UWBIDHUTCDEQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=CC=CC=C4

Origin of Product

United States

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